2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

Catalog No.
S609115
CAS No.
297730-93-9
M.F
C9H5F15O
M. Wt
414.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

CAS Number

297730-93-9

Product Name

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane

IUPAC Name

4-ethoxy-1,1,1,2,2,3,3,4,5,6,6,6-dodecafluoro-5-(trifluoromethyl)hexane

Molecular Formula

C9H5F15O

Molecular Weight

414.11 g/mol

InChI

InChI=1S/C9H5F15O/c1-2-25-6(15,3(10,7(16,17)18)8(19,20)21)4(11,12)5(13,14)9(22,23)24/h2H2,1H3

InChI Key

HHBBIOLEJRWIGU-UHFFFAOYSA-N

SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Synonyms

HFE-7500

Canonical SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Versatile Solvent:

3-Ethoxyperfluoro(2-methylhexane) (3-EHF) finds extensive use as a solvent in various scientific research applications due to its unique properties. Its completely fluorinated carbon chain grants it exceptional chemical and thermal stability, allowing its use in diverse reaction conditions. Additionally, 3-EHF possesses high liquid density and low viscosity, making it suitable for various separation techniques like chromatography and liquid-liquid extraction [].

Electrochemical Applications:

The combination of its high dielectric constant and electrochemical stability makes 3-EHF a valuable solvent for electrochemical research. It facilitates the study of various electrochemical processes, including battery development, electrodeposition, and fuel cell research [].

Organic Synthesis and Drug Discovery:

3-EHF serves as a valuable reagent in organic synthesis and drug discovery research. Its ability to act as a mild proton donor enables it to participate in various reactions, facilitating the formation of diverse organic compounds and potential drug candidates [].

Protein and Biomolecule Separation:

Due to its unique solvation properties, 3-EHF proves beneficial in separating and purifying proteins and other biomolecules. Its ability to interact with both hydrophilic and hydrophobic moieties allows for efficient separation techniques in protein research and other biological applications [].

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane is a fluorinated organic compound with the molecular formula C9H5F15O. It features a complex structure characterized by a trifluoromethyl group and an ethoxy group attached to a dodecafluorohexane backbone. This compound is notable for its high fluorine content, which imparts unique physical and chemical properties, including increased stability and hydrophobicity. The presence of both the trifluoromethyl and ethoxy groups contributes to its potential applications in various fields, particularly in materials science and pharmaceuticals .

3-EPMH interacts with proteins during a process called "in-gel digestion" in proteomics []. However, the detailed mechanism of this interaction requires further research.

, including:

  • Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
  • Dehydrofluorination: Under certain conditions, the compound may lose fluoride ions, leading to the formation of unsaturated derivatives.
  • Hydrolysis: In the presence of water or aqueous bases, hydrolysis of the ethoxy group can occur, resulting in alcohol formation.

These reactions are significant for modifying the compound's structure for specific applications .

Synthesis of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane can be achieved through various methods:

  • Fluorination Reactions: Starting from appropriate precursors, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Alkylation: The introduction of the ethoxy group may involve alkylation reactions using ethyl halides in the presence of suitable bases.
  • Multi-step Synthesis: A combination of functionalization and coupling reactions may be employed to construct the desired molecular framework.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity .

2-(Trifluoromethyl)-3-ethoxydodecafluorohexane has potential applications in several areas:

  • Fluorinated Surfactants: Due to its hydrophobic nature, it can be used in formulating surfactants for industrial applications.
  • Pharmaceuticals: Its unique structure may contribute to drug design, particularly in developing compounds with improved bioavailability or targeting capabilities.
  • Material Science: The compound's thermal stability and chemical resistance make it suitable for use in high-performance materials.

These applications leverage the compound's distinctive properties associated with its fluorinated structure .

Several compounds share structural similarities with 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Perfluorooctanoic acidC8HF15O2Known for environmental persistence and bioaccumulation.
Trifluoroacetic acidC2HF3O2Widely used as a reagent in organic synthesis.
1H,1H,2H,2H-perfluorodecanolC10H21F17OUsed as a surfactant with excellent wetting properties.

The uniqueness of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane lies in its specific combination of trifluoromethyl and ethoxy groups on a dodecafluorohexane backbone, which may impart different physical properties compared to these similar compounds. Its distinctive structure may lead to unique applications not achievable by other fluorinated compounds .

Traditional synthesis of highly fluorinated compounds like 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane has historically relied on cobalt trifluoride as a primary fluorination catalyst [1]. Cobalt trifluoride represents one of the most established metal fluoride catalysts for introducing fluorine atoms into organic substrates through heterogeneous catalysis mechanisms [2]. The preparation of cobalt trifluoride itself involves a sequential method utilizing cobalt oxide precursors treated with hydrogen fluoride followed by fluorine gas exposure [1].

The fluorination mechanism using cobalt trifluoride proceeds through radical intermediate pathways, where the metal fluoride surface activates the carbon-hydrogen bonds of the organic substrate [5]. Research has demonstrated that cobalt trifluoride-mediated fluorination reactions operate through electrophilic fluorine transfer, where the highly oxidized cobalt center facilitates the abstraction of hydrogen atoms and subsequent fluorine incorporation [3]. The reactivity of cobalt trifluoride is sufficiently high that it can decompose upon exposure to moisture, requiring stringent anhydrous conditions throughout the synthesis process [2].

Industrial applications of cobalt trifluoride fluorination have been developed with specialized apparatus designed to handle the extreme reactivity of both the catalyst and fluorine gas [4]. The systematic approach to cobalt trifluoride fluorination involves three major reaction steps: hydrofluorination of the metal oxide precursor, fluorination with elemental fluorine to prepare the active catalyst, and subsequent organic substrate fluorination [4]. Each step requires specific operating procedures with comprehensive safety protocols due to the hazardous nature of hydrogen fluoride and elemental fluorine [4].

Temperature control emerges as a critical parameter in cobalt trifluoride-catalyzed fluorination reactions. Elevated temperatures enhance the fluorination efficiency by disrupting protective fluoride layers on metal surfaces, but excessive heat can lead to uncontrolled reactions and catalyst decomposition [33]. The optimal temperature range for cobalt trifluoride-mediated synthesis typically falls between 150-300°C, depending on the specific substrate and desired degree of fluorination [4].

ParameterOptimal RangeImpact on Yield
Temperature150-300°C65-85% conversion
Pressure1-5 atm70-90% selectivity
Contact Time2-8 hours75-95% completion
Catalyst Loading10-25% w/w60-80% efficiency

Modern Direct Fluorination Approaches for Industrial Synthesis

Contemporary industrial synthesis of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane employs advanced direct fluorination methodologies that offer superior control and efficiency compared to traditional metal fluoride catalysis [22]. The development of the "PERFECT" direct fluorination method represents a significant advancement in perfluorination technology for industrial applications [22]. This approach directly converts carbon-hydrogen bonds to carbon-fluorine bonds through controlled exposure to elemental fluorine gas under precisely managed conditions [22].

Modern direct fluorination processes utilize fluorine gas concentrations typically ranging from 10-20% in nitrogen carrier gas to ensure controlled reactivity and prevent explosive decomposition [7]. The reaction mechanism involves direct electrophilic attack of fluorine molecules on organic substrates, with the reaction rate controlled through temperature modulation and gas flow regulation [7]. Real-time reaction monitoring using infrared spectroscopy enables precise control of fluorination progress and prevents over-fluorination [7].

Electrochemical fluorination has emerged as a complementary approach for synthesizing complex fluorinated compounds [6]. The Simons process, utilizing electrolysis in anhydrous hydrogen fluoride solutions, provides an alternative pathway for introducing multiple fluorine atoms into organic molecules [6]. This electrochemical method operates at cell potentials of 5-6 volts with nickel-plated anodes, enabling selective fluorination while minimizing side reactions [6].

Flow chemistry applications have revolutionized direct fluorination by providing enhanced safety and reaction control [24]. Automated flow systems combine fluorine chemistry, electrochemistry, and continuous processing to achieve fluorination reactions with improved yields and reduced exposure risks [24]. The flow approach enables generation of reactive fluorinating intermediates that are immediately consumed in subsequent reactions, preventing accumulation of hazardous materials [24].

Microflow fluorination technology represents the latest advancement in direct fluorination methodology [8]. Microreactors provide exceptional heat and mass transfer properties with high surface-to-volume ratios, enabling precise temperature control and enhanced reaction selectivity [8]. The microflow approach has demonstrated yields of up to 93% for complex fluorinated aromatic compounds, significantly higher than traditional batch processes [8].

TechnologyYield RangeSelectivityProcessing Time
PERFECT Method80-95%85-92%4-12 hours
Electrochemical70-85%75-88%6-18 hours
Flow Chemistry85-98%90-96%1-4 hours
Microflow90-99%92-98%0.5-2 hours

Purification Strategies and Quality Control Measures

Purification of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane requires specialized techniques due to the unique physical and chemical properties of highly fluorinated compounds [36]. Reverse fluorous solid-phase extraction has emerged as a primary separation technique for isolating fluorinated compounds from reaction mixtures [36]. This method utilizes polar solid phases with fluorous solvents to selectively retain organic impurities while allowing fluorinated products to pass through [36].

Liquid chromatography coupled with tandem mass spectrometry provides the most reliable analytical method for quality control of perfluorinated compounds [37]. The analytical method incorporates stable isotope internal standards and achieves detection limits of 0.010-0.020 nanograms per milliliter for most fluorinated analytes [37]. Method validation demonstrates recoveries of 94.9-115% with relative standard deviations of 0.97-7.9% across multiple sample matrices [37].

Distillation techniques require modification for fluorinated compounds due to their altered boiling points and intermolecular interactions compared to non-fluorinated analogs [18]. The presence of multiple fluorine atoms significantly affects vapor pressure relationships, necessitating specialized distillation equipment with fluorine-resistant materials [33]. Teflon-lined apparatus represents the preferred construction material for distillation systems handling highly fluorinated compounds [32].

Gas chromatographic analysis provides complementary quality control capabilities for volatile fluorinated compounds. The separation of fluorinated isomers and impurities requires specialized stationary phases designed for fluorine-containing molecules [37]. Temperature programming and carrier gas selection become critical parameters for achieving adequate resolution of closely related fluorinated compounds [37].

Crystallization purification presents challenges for fluorinated compounds due to altered solubility characteristics in conventional organic solvents [36]. Fluorous biphasic systems offer alternative purification approaches where fluorinated compounds partition preferentially into perfluorinated solvent phases [36]. This technique enables separation based on fluorine content rather than traditional polarity-based methods [36].

Purification MethodPurity AchievedRecovery RateProcessing Time
Reverse Fluorous SPE95-99%85-95%2-4 hours
Distillation92-98%75-90%6-12 hours
Crystallization98-99.5%60-80%12-24 hours
Chromatographic99-99.9%70-85%4-8 hours

Challenges in Large-Scale Manufacturing and Yield Optimization

Large-scale manufacturing of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane encounters significant engineering challenges related to fluorine gas handling and reactor design [25]. The global fluorine market produces approximately 17,000 metric tons annually, with production concentrated among eleven companies in developed nations [25]. The high reactivity of fluorine gas necessitates specialized materials of construction and safety systems that significantly increase capital investment requirements [29].

Process mass intensity emerges as a critical economic factor in fluorinated compound manufacturing [7]. Direct fluorination processes demonstrate superior atom economy compared to multi-step synthesis routes, with theoretical atom economies approaching 85-90% for optimized systems [7]. However, practical implementations often achieve lower efficiencies due to side reactions and fluorine gas utilization limitations [12].

Reactor design challenges center on materials compatibility with fluorine gas and hydrogen fluoride byproducts [38]. Fluorination reactors require packing with fluoride-adsorbing compositions such as sodium fluoride to remove hydrogen fluoride byproducts that would otherwise reduce reaction yields [38]. The reactor design must accommodate periodic regeneration of the fluoride-adsorbing material through thermal desorption cycles [38].

Yield optimization strategies focus on minimizing fluorine gas waste and maximizing substrate conversion [21]. Process development studies indicate that fluorination reaction yields can be optimized through dynamic kinetic resolution approaches that combine fluorination with in-situ purification steps [21]. Single-pot isolation processes have been developed that achieve low process mass intensity while maintaining high product purity [21].

Temperature and pressure optimization requires sophisticated process control systems to maintain optimal reaction conditions [29]. Economic analysis indicates that fluorination processes demand significant capital expenditure for specialized equipment and safety systems [29]. Operating expenditure considerations include fluorine gas costs, catalyst replacement, and waste treatment requirements [29].

Scale-up challenges include heat management during highly exothermic fluorination reactions and ensuring uniform gas distribution in large reactor systems [26]. Microreactor technology offers potential solutions for scale-out approaches that maintain the advantages of small-scale processing while achieving industrial production volumes [26]. Electrochemical fluorination under microflow conditions represents an emerging approach for sustainable large-scale fluorinated compound production [26].

Scale FactorCapital Cost IncreaseYield ImpactComplexity Rating
10x Scale-up150-200%-5 to -15%High
100x Scale-up300-500%-15 to -25%Very High
Microreactor Scale-out50-100%+5 to +10%Moderate
Continuous Flow100-150%+10 to +20%Moderate-High

XLogP3

5.7

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

297730-93-9

Wikipedia

3-ethoxyperfluoro(2-methylhexane)

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Computer and electronic product manufacturing
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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